molecular formula C17H18O4 B1338945 (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester CAS No. 481072-37-1

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester

Cat. No. B1338945
M. Wt: 286.32 g/mol
InChI Key: LDEMOWMMKVQUEX-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylboronic acid pinacol ester is a compound that is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It’s also known as boronate ester .


Synthesis Analysis

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .


Molecular Structure Analysis

The empirical formula of phenylboronic acid pinacol ester is C12H17BO2 . The structure includes a benzene ring attached to a boron atom, which is further connected to a pinacol group .


Chemical Reactions Analysis

Phenylboronic acid pinacol ester is used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .


Physical And Chemical Properties Analysis

Phenylboronic acid pinacol ester is a solid with a melting point of 27-31 °C (lit.) .

Scientific Research Applications

Supramolecular Dendrimers Synthesis

One application involves the synthesis of supramolecular dendrimers using methyl esters of phenylpropionic acids, including structures similar to the mentioned compound. These dendrimers exhibit self-assembly into higher-order structures, demonstrating potential for creating various periodic and quasi-periodic assemblies. This research highlights the flexibility and synthetic accessibility of phenylpropyl ether-based dendrimers for potential applications in materials science (Percec et al., 2006).

Antimicrobial and Cytotoxic Activities

Another study focuses on the isolation of new compounds from mangrove fungi, including a structure related to the query compound. Preliminary bioassays revealed antibacterial, antifungal activities, and cytotoxicity against hepG2 cell lines, suggesting its potential in developing new antimicrobial and anticancer agents (Shao et al., 2007).

Enzymatic Deracemisation

Research into the enzymatic deracemisation of aromatic β-hydroxy acid esters, including structures akin to the query compound, showcases the conversion of racemic mixtures into enantiomerically enriched products. This process is vital for producing enantiopure compounds, which have significant implications in pharmaceuticals and asymmetric synthesis (Padhi et al., 2004).

Liquid Crystalline Properties

The synthesis and characterization of compounds with central linkages involving Schiff base-ester and disubstituted naphthalene ring systems have been explored for their liquid crystalline properties. Such studies are crucial for the development of novel materials with specific thermal and optical characteristics, applicable in displays and sensors (Thaker et al., 2012).

properties

IUPAC Name

methyl (2S)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16,18H,11-12H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEMOWMMKVQUEX-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461002
Record name (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester

CAS RN

481072-37-1
Record name (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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